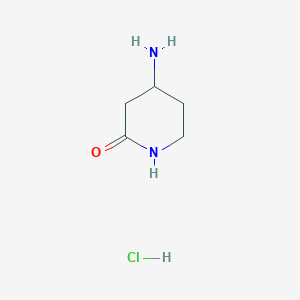

4-Aminopiperidin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminopiperidin-2-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

4-Aminopiperidin-2-one hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmacological activities .

生化学分析

Biochemical Properties

It is known that piperidine derivatives, which include 4-Aminopiperidin-2-one hydrochloride, are present in more than twenty classes of pharmaceuticals .

Cellular Effects

It is known that piperidine derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperidine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that piperidine derivatives can have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that piperidine derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that piperidine derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles .

生物活性

4-Aminopiperidin-2-one hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by an amino group at the 4-position and a ketone at the 2-position. Its molecular formula is C5H10ClN1O, and it exhibits properties typical of piperidine derivatives, which often serve as scaffolds in medicinal chemistry.

1. Anticancer Activity

Recent studies have demonstrated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key signaling pathways such as NF-κB . The structural characteristics of these compounds enhance their interaction with protein binding sites, leading to improved biological activity.

2. Neuroprotective Effects

Research indicates that piperidine derivatives may also have neuroprotective effects. Specifically, studies involving related compounds suggest that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . These actions contribute to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.

3. Anti-inflammatory Properties

Piperidine derivatives, including this compound, have been noted for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, thereby offering potential therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Anticancer Efficacy

A study explored the anticancer effects of a piperidine derivative analogous to this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, outperforming standard chemotherapeutic agents like bleomycin. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Action

In a preclinical trial involving animal models of Alzheimer's disease, a piperidine derivative was administered to evaluate its effects on cognitive function and neuroprotection. The results showed improved memory retention and reduced neuroinflammation markers, suggesting that the compound could be beneficial for treating cognitive decline associated with neurodegenerative diseases .

Table 1: Biological Activities of this compound

科学的研究の応用

Pharmaceutical Applications

4-Aminopiperidin-2-one hydrochloride has been explored for its potential in drug development, particularly in the following areas:

- Somatostatin Receptor Modulation :

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors :

-

Neurological Disorders :

- Due to its ability to modulate neurotransmitter systems, it is being investigated for potential use in treating conditions such as schizophrenia and depression through its action on dopaminergic pathways .

Biochemical Mechanisms

The compound's mechanism of action involves:

- Binding Interactions : It interacts with various biomolecules, influencing cellular signaling pathways and gene expression.

- Enzyme Inhibition : It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular function significantly .

Case Studies

- Treatment of Acromegaly :

- Diabetes Management :

-

Neuropharmacology :

- Experimental models have shown that this compound can modulate dopaminergic activity, providing insights into its use for treating psychiatric disorders .

Data Table: Applications Overview

| Application Area | Mechanism of Action | Notable Outcomes |

|---|---|---|

| Somatostatin Receptor Modulation | Affinity for somatostatin receptors | Effective in treating acromegaly |

| Dipeptidyl Peptidase IV Inhibitors | Enhances insulin secretion | Improved glycemic control in diabetes |

| Neurological Disorders | Modulates neurotransmitter systems | Potential treatment for schizophrenia |

特性

IUPAC Name |

4-aminopiperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWIFZGLLVKIRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601637 |

Source

|

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260883-24-6 |

Source

|

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。